3-(1-Methoxyethenyl)-2,5-diphenyl-3,4-dihydropyrazole
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Overview
Description
3-(1-Methoxyethenyl)-2,5-diphenyl-3,4-dihydropyrazole is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a methoxyethenyl group attached to the pyrazole ring, along with two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methoxyethenyl)-2,5-diphenyl-3,4-dihydropyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methoxyethenylbenzene with hydrazine derivatives in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methoxyethenyl)-2,5-diphenyl-3,4-dihydropyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxyethenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted pyrazole derivatives.
Scientific Research Applications
3-(1-Methoxyethenyl)-2,5-diphenyl-3,4-dihydropyrazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(1-Methoxyethenyl)-2,5-diphenyl-3,4-dihydropyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 1-Methoxy-1-phenylethene
- 1-Methoxyvinylbenzene
- Methyl α-styryl ether
Uniqueness
3-(1-Methoxyethenyl)-2,5-diphenyl-3,4-dihydropyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
60578-00-9 |
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Molecular Formula |
C18H18N2O |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
3-(1-methoxyethenyl)-2,5-diphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C18H18N2O/c1-14(21-2)18-13-17(15-9-5-3-6-10-15)19-20(18)16-11-7-4-8-12-16/h3-12,18H,1,13H2,2H3 |
InChI Key |
GSLVCKBIVPUBMK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C)C1CC(=NN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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